Cas no 2097929-99-0 (N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)

N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide structure
2097929-99-0 structure
Product name:N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
CAS No:2097929-99-0
MF:C16H20N4O5S
MW:380.418802261353
CID:5895378
PubChem ID:121179855

N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
    • N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
    • F6521-7454
    • N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
    • AKOS032466147
    • 2097929-99-0
    • N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
    • Inchi: 1S/C16H20N4O5S/c1-18-6-5-11-9-12(3-4-13(11)18)14(21)10-17-15(22)19-7-8-20(16(19)23)26(2,24)25/h3-6,9,14,21H,7-8,10H2,1-2H3,(H,17,22)
    • InChI Key: CFLQVVIGBWFUBW-UHFFFAOYSA-N
    • SMILES: S(C)(N1C(N(C(NCC(C2C=CC3=C(C=CN3C)C=2)O)=O)CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 380.11544092g/mol
  • Monoisotopic Mass: 380.11544092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 120Ų

N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-7454-40mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
40mg
$140.0 2023-09-08
Life Chemicals
F6521-7454-100mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
100mg
$248.0 2023-09-08
Life Chemicals
F6521-7454-20mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
20mg
$99.0 2023-09-08
Life Chemicals
F6521-7454-10mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
10mg
$79.0 2023-09-08
Life Chemicals
F6521-7454-25mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
25mg
$109.0 2023-09-08
Life Chemicals
F6521-7454-50mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
50mg
$160.0 2023-09-08
Life Chemicals
F6521-7454-10μmol
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-7454-20μmol
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-7454-15mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
15mg
$89.0 2023-09-08
Life Chemicals
F6521-7454-1mg
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
2097929-99-0
1mg
$54.0 2023-09-08

Additional information on N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

N-2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethyl-3-Methanesulfonyl-2-Oxoidiazolidine-1-Carboxamide (CAS No. 2097929-99-0)

The compound N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxyimidazolidine-1-carboxamide (CAS No. 2097929-99-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.

Structural Overview and Synthesis

The molecular structure of this compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The imidazolidine moiety is further substituted with a hydroxy group, a methanesulfonyl group, and a carboxamide group. The indole ring, which is attached via an ethyl chain, adds complexity to the molecule and potentially enhances its bioactivity. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield.

Biological Activity and Pharmacological Potential

Recent studies have highlighted the potential of N-2-hydroxy...carboxamide as a candidate for drug development. The compound has demonstrated significant activity in vitro against various enzyme targets, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, a study published in 2023 revealed that this compound exhibits potent inhibitory effects on the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This suggests its potential as an anti-cancer agent.

Additionally, the methanesulfonyl group in the molecule contributes to its stability and bioavailability, making it a promising candidate for further preclinical testing. Researchers have also explored the possibility of modifying the indole moiety to enhance its pharmacokinetic properties and reduce off-target effects.

Applications in Drug Discovery

The unique combination of structural features in N...carboxamide makes it an attractive lead compound for drug discovery programs. Its ability to modulate key enzymatic pathways positions it as a valuable tool in the development of targeted therapies. Furthermore, its structural versatility allows for extensive chemical modifications, enabling researchers to optimize its properties for specific therapeutic applications.

Recent advances in computational chemistry have also facilitated the design of analogs with improved potency and selectivity. For example, molecular docking studies have identified critical interactions between this compound and its target enzymes, providing insights into structure–activity relationships (SARs). These findings have guided the synthesis of novel derivatives with enhanced biological profiles.

Future Directions and Challenges

While N...carboxamide holds great promise as a therapeutic agent, several challenges remain before it can be translated into clinical use. One major hurdle is optimizing its pharmacokinetic properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, comprehensive safety assessments are required to evaluate its toxicity profile and potential for adverse effects.

Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these challenges and advance this compound through the drug development pipeline. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery workflows will likely accelerate progress in this area.

In conclusion, N...carboxamide represents a compelling example of how innovative synthetic strategies and advanced biological screening techniques can lead to the discovery of novel therapeutic agents. As research continues to uncover its full potential, this compound stands at the forefront of modern drug discovery efforts.

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